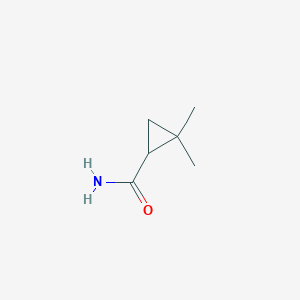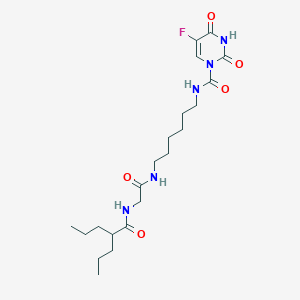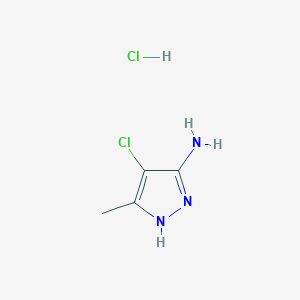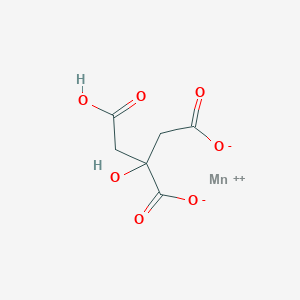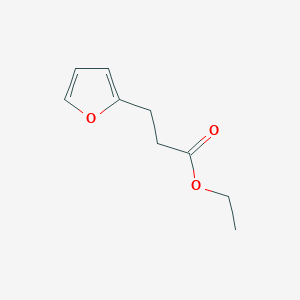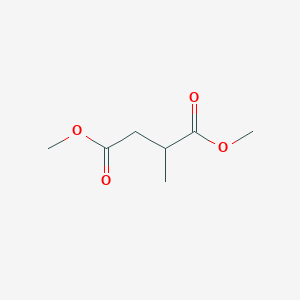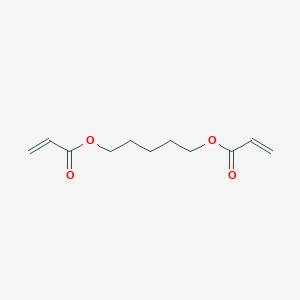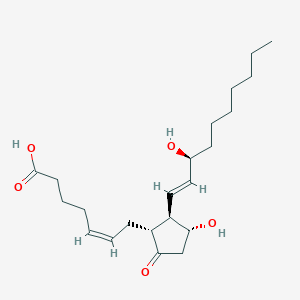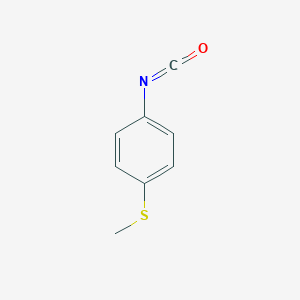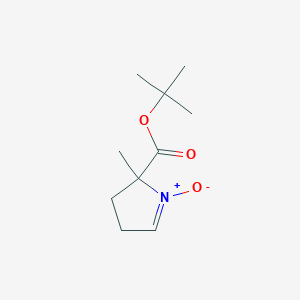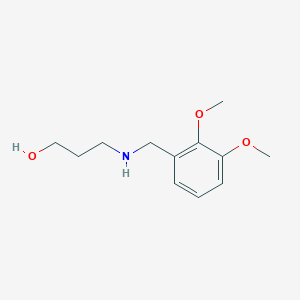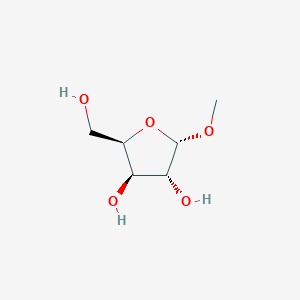
Methyl alpha-D-xylofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl alpha-D-xylofuranoside is a monosaccharide sugar that is commonly used in scientific research. It is a derivative of xylose, which is a five-carbon sugar that is found in many plant materials. Methyl alpha-D-xylofuranoside has a variety of applications in the scientific field, including as a substrate for enzymes and as a model for studying carbohydrate metabolism.
Mecanismo De Acción
The mechanism of action of Methyl alpha-D-xylofuranoside is not fully understood, but it is thought to involve the interaction of the sugar with enzymes and other biological molecules. The sugar may act as a substrate for enzymes, or it may bind to other molecules in a way that affects their activity.
Efectos Bioquímicos Y Fisiológicos
Methyl alpha-D-xylofuranoside has been shown to have a variety of biochemical and physiological effects. In particular, the sugar has been shown to affect carbohydrate metabolism, as well as to have antioxidant and anti-inflammatory properties. Additionally, Methyl alpha-D-xylofuranoside has been shown to have potential as a prebiotic, promoting the growth of beneficial gut bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl alpha-D-xylofuranoside has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective choice for many researchers. Additionally, the sugar is stable and can be stored for long periods of time without degradation. However, one limitation of Methyl alpha-D-xylofuranoside is that it may not be suitable for use in all types of experiments. For example, the sugar may not be appropriate for studies involving animals or humans, as it is not a natural component of their diets.
Direcciones Futuras
There are a number of potential future directions for research involving Methyl alpha-D-xylofuranoside. One area of interest is in the development of new enzymatic synthesis methods for the sugar, which could improve its availability and reduce the cost of production. Additionally, there is interest in exploring the potential health benefits of Methyl alpha-D-xylofuranoside, particularly in the areas of gut health and inflammation. Finally, there is potential for the sugar to be used as a model for studying carbohydrate metabolism in a variety of biological systems.
Métodos De Síntesis
Methyl alpha-D-xylofuranoside can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the sugar, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method for synthesizing Methyl alpha-D-xylofuranoside is through the use of xylosidases, which are enzymes that cleave xylose from larger carbohydrate molecules.
Aplicaciones Científicas De Investigación
Methyl alpha-D-xylofuranoside has a variety of applications in scientific research. One of the most common uses is as a substrate for enzymes, particularly those involved in carbohydrate metabolism. The sugar can be used to study the activity and specificity of enzymes, as well as to investigate the role of carbohydrates in biological processes.
Propiedades
Número CAS |
1824-96-0 |
|---|---|
Nombre del producto |
Methyl alpha-D-xylofuranoside |
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |
Clave InChI |
NALRCAPFICWVAQ-MOJAZDJTSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)CO)O)O |
SMILES |
COC1C(C(C(O1)CO)O)O |
SMILES canónico |
COC1C(C(C(O1)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
